Arsenothioic acid trisodium salt

Description

Properties

CAS No. |

17367-56-5 |

|---|---|

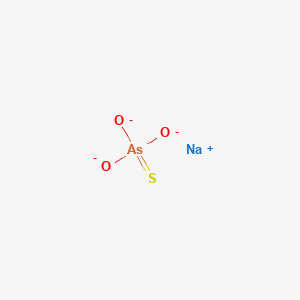

Molecular Formula |

AsNaO3S-2 |

Molecular Weight |

177.98 g/mol |

IUPAC Name |

sodium;trioxido(sulfanylidene)-λ5-arsane |

InChI |

InChI=1S/AsH3O3S.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |

InChI Key |

DSUKAXSAVMRMCA-UHFFFAOYSA-K |

Canonical SMILES |

[O-][As](=S)([O-])[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Arsenothioic Acid Trisodium Salt

Chemical Synthesis Protocols for Arsenothioic Acid Trisodium (B8492382) Salt

The formation of arsenothioic acid trisodium salt, systematically named trisodium tetrathioarsenate (Na₃AsS₄), can be achieved through several synthetic routes, including mechanochemical processes and hydrothermal reactions. These methods offer distinct advantages in terms of reaction efficiency, product purity, and scalability.

Precursor Selection and Reaction Stoichiometry

The choice of precursors is a critical factor that dictates the success of the synthesis. Common starting materials include sodium sulfide (B99878) (Na₂S), arsenic trisulfide (As₂S₃), and elemental sulfur (S). The stoichiometry of these reactants is precisely controlled to favor the formation of the desired tetrathioarsenate anion (AsS₄³⁻).

A typical solid-state mechanochemical synthesis utilizes a stoichiometric mixture of Na₂S, As₂S₃, and S. researchgate.net The balanced chemical equation for this reaction is:

3Na₂S + As₂S₃ + 3S → 2Na₃AsS₄

In hydrothermal synthesis, reactions can be initiated from arsenic(III) or arsenic(V) precursors in the presence of sulfide and elemental sulfur. The ratio of these precursors influences the resulting thioarsenate species. For instance, a higher proportion of elemental sulfur tends to favor the formation of dithioarsenate, while specific ratios can be optimized to maximize the yield of monothioarsenate. goldschmidt.info

Another approach involves the reaction of arsenic trisulfide with a solution of sodium sulfide and sodium hydroxide. Subsequent addition of elemental sulfur facilitates the oxidation of arsenite (As(III)) to arsenate (As(V)) in the form of thioarsenate, leading to the precipitation of Na₃AsS₄. researchgate.net

| Precursor | Role |

| Sodium Sulfide (Na₂S) | Source of sodium and sulfide ions |

| Arsenic Trisulfide (As₂S₃) | Source of arsenic |

| Elemental Sulfur (S) | Oxidizing agent and sulfur source |

| Sodium Hydroxide (NaOH) | Provides an alkaline reaction medium |

Optimization of Reaction Conditions: Temperature, Pressure, and Solvent Systems

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions.

Mechanochemical Synthesis: This solvent-free method involves high-energy ball milling of the solid precursors in an inert atmosphere, such as dry argon, to prevent side reactions with air and moisture. researchgate.net The milling is typically performed at a high rotational speed (e.g., 510 rpm) for an extended period (e.g., 15 hours) to ensure complete reaction. researchgate.net The mechanical energy supplied induces the chemical transformation directly in the solid state.

Hydrothermal Synthesis: This method employs water as a solvent under elevated temperature and pressure. The reaction of arsenic precursors with sulfides and elemental sulfur is carried out in a sealed vessel. The temperature and pressure can be varied to control the reaction kinetics and the distribution of thioarsenate products. goldschmidt.info

Precipitation Method: In this solution-based approach, an alkaline solution of sodium hydrosulfide (NaHS) and sodium hydroxide is used to leach arsenic from sources like enargite (Cu₃AsS₄) or arsenic trisulfide. The resulting solution, rich in thioarsenite, is then heated (e.g., to 90°C) and treated with elemental sulfur. Subsequent cooling (e.g., to 30°C) leads to the precipitation of Na₃AsS₄. researchgate.net

| Parameter | Mechanochemical Synthesis | Hydrothermal Synthesis | Precipitation Method |

| Temperature | Room temperature (energy from milling) | Elevated (e.g., >100°C) | Initial heating (e.g., 90°C) followed by cooling (e.g., 30°C) |

| Pressure | Ambient (within the sealed milling pot) | Elevated (autogenous) | Atmospheric |

| Solvent | None (solid-state) | Water | Aqueous alkaline solution (NaHS/NaOH) |

| Atmosphere | Inert (e.g., Argon) | Inert (sealed vessel) | Controlled to prevent oxidation |

Isolation and Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is crucial for its subsequent applications and characterization. The purification strategy depends on the synthetic method employed and the nature of the impurities.

Recrystallization, a standard technique for purifying solid compounds, presents challenges for this compound. Some sources indicate that the final product cannot be easily rinsed or recrystallized without significant product loss. youtube.com This difficulty may be attributed to its solubility characteristics and potential for decomposition or transformation in solution.

However, for analogous compounds like sodium thiocyanate, fractional crystallization is employed for purification. This process involves repeated cycles of evaporation, concentration, and crystallization at controlled temperatures (e.g., 25 to 100°C) to separate the desired salt from impurities.

When precipitation is the method of synthesis, the solid product is isolated by filtration. The collected solid is then typically washed with a suitable solvent to remove any soluble impurities before being dried.

Chromatographic techniques, particularly anion-exchange chromatography, are powerful tools for the separation and analysis of different thioarsenate species in solution. nih.govacs.org This method is more commonly used for analytical purposes to determine the speciation of thioarsenates in a sample rather than for bulk purification.

The separation is based on the differential affinity of the various thioarsenate anions (monothioarsenate, dithioarsenate, trithioarsenate, and tetrathioarsenate) for the stationary phase of the chromatography column. An eluent, often a buffered solution, is used to move the sample through the column, and the different species are detected as they exit. nih.govacs.org High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive method for the detection and quantification of these separated species. goldschmidt.info

The choice of eluent pH is critical to prevent the transformation of thioarsenate species during the chromatographic separation. nih.gov

Derivatization Chemistry of this compound

The derivatization of this compound involves chemical modification of the tetrathioarsenate anion (AsS₄³⁻). While specific derivatization reactions for this salt are not extensively documented in readily available literature, the reactivity of the thioarsenate anion suggests potential pathways for derivatization.

The thioarsenate anion is known to undergo ligand exchange reactions, where the sulfide ligands can be substituted by other groups. For instance, in aqueous solutions, there is a stepwise ligand exchange from tetrathioarsenate to arsenate, proceeding through intermediate oxothioarsenates. usgs.gov This reactivity suggests that under controlled conditions, reactions with specific reagents could lead to derivatized products.

Furthermore, the thioarsenate anion is sensitive to pH and can be transformed into other arsenic species. acs.org This reactivity could potentially be harnessed for derivatization by reacting the anion under specific pH conditions with suitable electrophiles.

Reactions involving the formation of complexes with other metals or the attachment of organic moieties to the sulfur atoms could be explored as potential derivatization strategies, although specific examples for this compound are not well-documented.

Substitution Reactions at the Arsenic Center

The core of thioarsenate chemistry involves the substitution of oxygen atoms in an arsenate molecule with sulfur. This process can proceed sequentially, leading to the formation of mono-, di-, tri-, and tetrathioarsenates. In sulfidic solutions, sulfur can displace oxygen in the coordination sphere of arsenic, a reaction that can go to completion for both arsenate and arsenite, resulting in the formation of fully sulfurated species. This substitution is a key pathway in the natural cycling of arsenic in sulfur-rich environments.

Ligand Exchange Mechanisms with Thiol-Containing Species

Arsenothioic acid and related arsenic compounds readily undergo ligand exchange reactions with thiol-containing species, such as glutathione (B108866) (GSH) and mycothiol (MSH). These reactions are crucial in biological systems for the metabolism and detoxification of arsenic.

Nuclear Magnetic Resonance (NMR) studies have shown that sodium arsenite (As(III)) binds to GSH to form an As(SG)3 complex. Similarly, methylated arsenic(V) species, after an initial oxidation of GSH, form complexes like CH3As(SG)2 and (CH3)2AsSG nih.gov. The reaction proceeds via a thiol/disulfide exchange mechanism, where the active site thiolate in enzymes can facilitate the formation of an adduct between arsenate and the thiol-containing molecule. This is followed by reduction of the thiol-arseno bond, releasing arsenite and forming a mixed disulfide nih.gov.

The kinetics of these exchange reactions are pH-dependent, with increasing pH generally leading to higher initial reaction velocities nih.gov. The general mechanism for thiol-disulfide exchange can occur through direct substitution (an SN2-type model) or via thiol oxidation-mediated pathways nih.gov.

Redox Transformations and Stability under Varying Potentials

The stability and transformation of arsenothioic acid are highly dependent on the redox potential (Eh) and pH of the environment. Under reducing conditions, thioarsenates can be transformed back to arsenite. For instance, monothioarsenate has been observed to be stable at pH 8.5 but completely transforms to arsenite at pH 4.5 through an acid-catalyzed and sulfide-dependent redox transformation researchgate.netresearchgate.net.

Conversely, under oxidizing conditions, thioarsenates can be oxidized. The oxidation rates are faster at lower pH values. Trithioarsenate oxidizes approximately two orders of magnitude faster than di- and monothioarsenate. The presence of iron can enhance the oxidation rates of trithioarsenate.

The availability of different arsenic species is strongly influenced by the redox potential. In reducing environments (-200 mV), arsenite is the predominant available form, while under oxidizing conditions (200 mV), arsenate governs arsenic solubility nih.govresearchgate.net. The chemical kinetics for the conversion of arsenate to arsenite can be slow, leading to the presence of significant concentrations of As(V) even under reducing conditions nih.gov.

Interactive Data Table: Influence of Redox Potential on Arsenic Species Availability

| Redox Potential (mV) | Predominant Arsenic Species | General Observation |

| -200 | Arsenite (As(III)) | Increased arsenic availability |

| +200 | Arsenate (As(V)) | Decreased arsenic solubility |

Mechanistic Studies of this compound Formation and Decomposition

Understanding the mechanisms of formation and decomposition of arsenothioic acid is crucial for predicting its environmental fate and behavior.

Kinetic Investigations of Reaction Pathways

Kinetic studies have provided valuable insights into the rates of thioarsenate formation and transformation. The formation of thioarsenates from the reaction of arsenate with sulfide is a complex process influenced by factors such as pH and reactant concentrations. Kinetic models are being developed to better predict the speciation of arsenic in anoxic waters.

The decomposition of thioarsenates, particularly their transformation to arsenite, has also been a subject of kinetic investigations. For example, the half-life for the transformation of monothioarsenate to arsenite at pH 4.5 has been determined, highlighting the pH-dependent stability of these compounds researchgate.netresearchgate.net.

Identification of Reaction Intermediates

The formation of thioarsenates is believed to proceed through thioarsenite intermediates. Thioarsenites are considered necessary intermediates in the formation of thioarsenates from the reaction of arsenite and sulfide acs.orgresearchgate.net. Spectroscopic and chromatographic methods have been employed to detect and characterize these transient species.

X-ray Absorption Spectroscopy (XAS) has shown that thioarsenites are the primary reaction products in the absence of oxygen. However, these intermediates are extremely unstable towards oxidation and can rapidly convert to thioarsenates upon exposure to air researchgate.net. This instability has posed challenges for their analytical determination.

Advanced analytical techniques, such as anion-exchange chromatography coupled to inductively coupled plasma mass spectrometry (ICP-MS), have been developed to separate and identify different thioarsenic species, including the various thioarsenate congeners and potentially their thioarsenite precursors nih.govuni-bayreuth.deuni-bayreuth.de. These methods are crucial for elucidating the detailed reaction pathways of arsenothioic acid formation and decomposition.

Advanced Analytical Methodologies for Characterization and Detection of Arsenothioic Acid Trisodium Salt

Chromatographic Speciation and Separation Techniques

The accurate identification and quantification of arsenothioic acid trisodium (B8492382) salt and related thioarsenic species in various matrices necessitate advanced separation science. Chromatographic techniques are paramount for separating these compounds from a complex mixture of other arsenic species and matrix components, a process known as speciation. The choice of chromatographic method depends on the physicochemical properties of the arsenical, including its charge, hydrophobicity, size, and volatility.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the speciation of arsenic compounds, including thioarsenates. ualberta.caresearchgate.net It offers versatile separation mechanisms and is readily coupled with highly sensitive and specific detectors. thermofisher.com The separation is critical because the toxicity and bioavailability of arsenic are highly dependent on its chemical form. mdpi.com

Anion-exchange chromatography (AEC) separates molecules based on their net negative charge. This technique is a conventional method for the separation of anionic arsenic species like arsenate and its methylated analogues. nih.govrsc.org Thioarsenates, being the sulfur-analogues of the common oxo-arsenicals, are also anionic and can be separated using AEC. nih.gov

However, research has shown that thioarsenicals exhibit very strong retention on polymer-based anion-exchange columns. nih.gov This strong interaction can lead to unacceptably long analysis times and significant peak broadening, which compromises analytical efficiency and sensitivity. To overcome these challenges, specific methodologies have been developed. For instance, new AEC methods linked to inductively coupled plasma mass spectrometry (ICP-MS) utilize sample/eluent pH matching. acs.org This approach is advantageous as it helps prevent the transformation of thioarsenic species during chromatographic separation by keeping their protonation states stable and minimizing the oxidation of reduced arsenic species. acs.org Commonly used systems employ columns like the Hamilton PRP-X100 with mobile phases consisting of ammonium (B1175870) carbonate and organic modifiers like methanol (B129727). nih.govnih.gov

Reversed-phase (RP) HPLC separates molecules based on their hydrophobicity. While seemingly counterintuitive for polar anions, RP-HPLC has emerged as a superior technique for the analysis of thioarsenic compounds. nih.gov Researchers have developed RP-HPLC methods that can separate known thioarsenicals with significantly improved peak shapes and within shorter analysis times (e.g., under 15 minutes) compared to traditional anion-exchange methods. nih.gov

These methods typically use a stationary phase with nonpolar characteristics, such as octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8), and a more polar mobile phase. researchgate.netnih.gov The composition of the mobile phase is critical for achieving effective separation. Eluents containing reagents like ammonium dihydrogen phosphate (B84403) have been shown to completely separate critical pairs of arsenic species. nih.gov The development of RP-HPLC methods represents a significant advancement, enabling more efficient and reliable quantification of thioarsenicals in complex samples. nih.gov

| Technique | Column | Mobile Phase | Key Finding/Application | Reference |

|---|---|---|---|---|

| Anion-Exchange HPLC (AEC) | Hamilton PRP-X100 | Gradient of Ammonium Carbonate ((NH₄)₂CO₃) and Methanol (MeOH) | Separation of five common arsenic species; often used as a baseline method. | nih.govnih.gov |

| Anion-Exchange HPLC (AEC) | Polymer-based | 20–100 mM NaOH or pH-matched NH₄NO₃ | Thioarsenicals show strong retention with NaOH eluents; pH-matching prevents species transformation. | nih.govacs.org |

| Reversed-Phase HPLC (RP-HPLC) | Reversed-phase C18 | 50 mM Ammonium Acetate or 5.0 mM TBAP with 5% Methanol | Development of a method for improved separation of thio-arsenic species. | researchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | ODS Column (C18) | Ammonium Dihydrogen Phosphate | Significantly improved peak shapes and analysis time (<15 min) for thioarsenicals. Complete separation of As(III)/MMAA and DMAA/AsB. | nih.govnih.gov |

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly valuable for studying the interactions between arsenic compounds and large biomolecules, such as peptides and proteins, which is of toxicological importance. nih.gov Research has focused on developing SEC methodologies coupled with mass spectrometry to analyze arsenic-protein complexes while preserving the intact binding. nih.gov

A significant challenge in SEC is the selection of a mobile phase that is compatible with both efficient chromatographic separation and subsequent detection, particularly by electrospray ionization mass spectrometry (ESI-MS). Buffers and salts that provide high separation efficiency, such as Tris/HCl with NaCl, are often non-volatile and interfere with MS detection. nih.gov Optimized procedures have been developed using volatile eluents like ammonium formate (B1220265) with a portion of organic solvent (e.g., acetonitrile) to serve as a compromise, enabling the analysis of arsenic-binding peptides and proteins across a range of molecular masses. nih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique for thermally stable and volatile compounds. Arsenothioic acid trisodium salt, being a non-volatile salt, cannot be directly analyzed by GC. However, the technique is applicable for the analysis of its volatile derivatives. nih.gov This requires a chemical derivatization step to convert the non-volatile arsenic species into forms that can be vaporized without decomposition. nih.govresearchgate.net

Derivatization is commonly achieved using thiol-containing reagents, such as 2,3-dimercapto-1-propanol (BAL), which react with inorganic arsenic and its methylated forms to produce stable, volatile cyclic thioarsenites. nih.govresearchgate.net These derivatives can then be separated by GC and detected with high sensitivity using a mass spectrometer (GC-MS). nih.gov This approach allows for the simultaneous determination of different arsenic species. researchgate.net GC is also used to analyze naturally occurring volatile arsenicals, such as arsines and mixed arsenosulfur compounds, which can be found in natural gas or are produced by microorganisms. researchgate.netsepscience.com

Hyphenated Techniques: HPLC-ICP-MS, HPLC-ESI-MS/MS for Molecular and Elemental Detection

The full power of chromatographic separation is realized when it is "hyphenated" with advanced detectors. For arsenic speciation, the combination of HPLC with mass spectrometry is the definitive analytical approach, providing unparalleled sensitivity and specificity.

HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is the most common and robust hyphenated technique for elemental speciation analysis. researchgate.netnih.gov In this setup, the HPLC system separates the different arsenic compounds, which are then introduced directly into an ICP-MS instrument. The ICP-MS acts as an extremely sensitive and element-specific detector for arsenic, atomizing and ionizing all arsenic-containing molecules eluting from the column and measuring the arsenic isotope (75As). thermofisher.com This method provides excellent quantitative information and can achieve detection limits at the parts-per-trillion (ng/L) level. nih.gov The use of a dynamic reaction cell (DRC) in the ICP-MS can further enhance sensitivity by monitoring arsenic as an oxide (e.g., 75As16O+), reducing polyatomic interferences. nih.gov

HPLC-ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): While HPLC-ICP-MS is exceptional for quantifying the elemental arsenic in a separated peak, it provides no information about the molecule's structure. This is where HPLC-ESI-MS/MS is indispensable. ESI is a soft ionization technique that allows large, non-volatile molecules to be transferred into the gas phase as intact ions. researchgate.net When coupled with HPLC, it provides the molecular weight of the eluting arsenic compound. nih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of these molecular ions, providing structural information that is crucial for identifying unknown arsenic species, including novel arseno-thio-compounds. ualberta.canih.gov Although more susceptible to matrix effects and ionization suppression than ICP-MS, ESI-MS is a powerful complementary tool for confirming the identity of known thioarsenates and elucidating the structure of new ones. researchgate.netnih.govnih.gov The combination of both ICP-MS and ESI-MS detection provides the most comprehensive information, benefiting from the robust quantification of ICP-MS and the molecular identification capabilities of ESI-MS. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identification and Quantification

Mass spectrometry stands as a powerful and versatile analytical tool for the analysis of thioarsenates. It allows for the determination of molecular weight, elemental composition, and structural features of these compounds. By coupling mass spectrometry with separation techniques like high-performance liquid chromatography (HPLC), complex mixtures of arsenic species can be resolved and individually analyzed.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like this compound. bgu.ac.il ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the determination of the intact molecular weight of the analyte. bgu.ac.il This technique is instrumental in identifying various thioarsenate species in environmental and biological samples. plymouth.ac.ukresearchgate.net

In the analysis of thioarsenates, ESI-MS is often operated in the negative ion mode, as the target analytes are anionic. The resulting mass spectra can provide information on the molecular weight of the thioarsenate species and can be used to differentiate between mono-, di-, tri-, and tetrathioarsenates based on their distinct mass-to-charge ratios (m/z). The coupling of ESI-MS with liquid chromatography (LC-ESI-MS) is a common approach to separate different arsenic species prior to their detection, which is crucial for accurate identification in complex matrices. plymouth.ac.uk

Table 1: Representative ESI-MS Parameters for Thioarsenate Analysis

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Ionization Mode | Negative | Thioarsenates are anionic in solution. |

| Capillary Voltage | 2.5 - 4.0 kV | Optimized to achieve stable spray and efficient ionization. |

| Nebulizer Gas (N₂) Pressure | 20 - 40 psi | Assists in the formation of fine droplets for efficient desolvation. |

| Drying Gas (N₂) Flow Rate | 5 - 10 L/min | Facilitates the evaporation of solvent from the droplets. |

| Drying Gas Temperature | 250 - 350 °C | Aids in desolvation without causing thermal degradation of the analyte. |

| Fragmentor Voltage | 70 - 150 V | Can be adjusted to control the degree of in-source fragmentation. |

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting and quantifying elements at ultra-low concentrations. azooptics.com In the context of this compound, ICP-MS is the method of choice for the precise measurement of total arsenic and sulfur concentrations. nih.gov The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. nih.gov The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. azooptics.com

A significant advantage of ICP-MS is its ability to perform isotope analysis, which can be useful for tracer studies and for overcoming certain spectral interferences. nih.gov When coupled with chromatographic separation techniques (e.g., HPLC-ICP-MS), it allows for the quantification of individual arsenic species, providing crucial information on the distribution of different forms of arsenic in a sample. nih.gov However, the accurate quantification of sulfur by ICP-MS can be challenging due to potential polyatomic interferences (e.g., from O₂⁺ on ³²S⁺), which often requires the use of collision/reaction cells or high-resolution instruments to resolve. spectroscopyonline.com

Table 2: Performance Characteristics of ICP-MS for Arsenic and Sulfur Quantification in Thioarsenate Analysis

| Parameter | Arsenic (As) | Sulfur (S) | Reference |

|---|---|---|---|

| Typical Isotope Monitored | ⁷⁵As | ³²S, ³⁴S | spectroscopyonline.com |

| Common Interferences | ⁴⁰Ar³⁵Cl⁺, ⁴⁰Ca³⁵Cl⁺ | ¹⁶O₂⁺, ¹⁴N¹⁶O⁺H⁺ | nih.govspectroscopyonline.com |

| Method Detection Limit (MDL) | 0.3 - 1.5 ng/mL | ~0.1 µmol/L | nih.govacs.org |

| Linear Dynamic Range | Up to 9 orders of magnitude | Dependent on instrument and interference removal | azooptics.com |

Tandem mass spectrometry, or MS/MS, is an essential technique for the structural elucidation of molecules. nih.gov In the analysis of this compound and other thioarsenates, MS/MS provides unambiguous confirmation of the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net In a typical MS/MS experiment, the ion of interest (e.g., the [AsO₃S]³⁻ ion) is isolated in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second stage of the mass spectrometer. mdpi.com

The fragmentation patterns obtained are characteristic of the compound's structure and can be used to differentiate between isomers and confirm the presence of specific functional groups. nih.gov For thioarsenates, MS/MS can help to confirm the number of sulfur atoms in the molecule and provide insights into the bonding arrangement. The fragmentation pathways of organoarsenical compounds have been studied, and these principles can be extended to understand the fragmentation of inorganic thioarsenates. nih.govulisboa.pt

Table 3: Hypothetical MS/MS Fragmentation of the Thioarsenate Anion ([AsO₂S₂]³⁻)

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| [AsO₂S₂]³⁻ | Variable | [AsOS₂]³⁻ | O |

| [AsO₂S₂]³⁻ | Variable | [AsO₂S]³⁻ | S |

| [AsO₂S₂]³⁻ | Variable | [AsS₂]⁻ | O₂ |

| [AsO₂S₂]³⁻ | Variable | [SO₂]⁻ | AsS |

Note: This table is illustrative and based on general fragmentation principles of related compounds. Actual fragmentation may vary.

Electrochemical Sensing and Detection of this compound

Electrochemical methods offer a promising alternative to mass spectrometric techniques for the detection of thioarsenates, providing advantages in terms of portability, lower cost, and potential for in-situ measurements. These techniques are based on the electrochemical properties of the thioarsenate ions.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive species and for their quantification. wikipedia.orgmaciassensors.com In the context of this compound, these methods can be used to study the oxidation and reduction processes of the thioarsenate species at an electrode surface.

Cyclic voltammetry involves scanning the potential of an electrode linearly with time in both forward and reverse directions, providing information about the electrochemical reactions occurring within a certain potential window. Differential pulse voltammetry is a more sensitive technique that superimposes potential pulses on a linear potential sweep. pineresearch.com The current is sampled before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in higher sensitivity and lower detection limits, making it well-suited for trace analysis of thioarsenates. maciassensors.comopenaccesspub.org

Table 4: Comparison of Voltammetric Techniques for Thioarsenate Detection

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Linear potential sweep in forward and reverse directions. | Provides information on redox potentials and reaction mechanisms. | Initial electrochemical characterization of thioarsenate species. |

| Differential Pulse Voltammetry (DPV) | Potential pulses superimposed on a linear sweep; differential current is measured. | High sensitivity, low detection limits (down to 10⁻⁸ M), good resolution. wikipedia.org | Quantitative trace analysis of thioarsenates in various samples. maciassensors.com |

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are devices that measure the potential difference between a sensing electrode and a reference electrode, which is related to the activity (and thus concentration) of a specific ion in solution. youtube.com The development of an ISE highly selective for the thioarsenate ion ([AsO₃S]³⁻) would offer a simple, cost-effective, and portable method for its direct measurement.

The core component of an ISE is the ion-selective membrane, which contains an ionophore that selectively binds to the target ion. For thioarsenate detection, this would require the design and synthesis of an ionophore with a high affinity and selectivity for the thioarsenate ion over other potentially interfering anions commonly found in environmental samples. While the development of ISEs for various anions has been successful, specific research on potentiometric sensors for thioarsenate ions is an emerging area. mdpi.comnih.gov The principles used in the design of ISEs for other oxyanions and sulfur-containing species could be adapted for the development of thioarsenate-selective sensors.

Table 5: Key Components and Desired Characteristics of a Potentiometric Sensor for Thioarsenate Ions

| Component | Material/Compound | Desired Characteristics |

|---|---|---|

| Ionophore | Macrocyclic compounds, metal complexes, or specific organic molecules | High selectivity and affinity for the thioarsenate ion. |

| Ion-Selective Membrane | Poly(vinyl chloride) (PVC) or other suitable polymer matrix | Good adhesion to the electrode body, chemical and mechanical stability. |

| Plasticizer | High-boiling organic solvent (e.g., o-nitrophenyloctyl ether) | Ensures membrane flexibility and mobility of the ionophore-ion complex. |

| Reference Electrode | Ag/AgCl or Calomel electrode | Stable and reproducible potential. youtube.com |

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The accurate characterization and detection of this compound in environmental and biological matrices are critically dependent on meticulous sample preparation and a thorough understanding of potential matrix effects. The complexity of these samples necessitates extraction and clean-up procedures that can isolate the analyte of interest while minimizing interference from other compounds.

Sample Preparation Techniques

The primary goal of sample preparation is to extract this compound from the sample matrix and present it in a form suitable for analysis, often by high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). The choice of method is crucial as it can influence the stability and recovery of the analyte.

Environmental Samples (Soil and Water):

For soil and sediment samples, the extraction process is complicated by the strong association of arsenic species with mineral phases. Several extraction methods have been investigated to release arsenic species while preserving their chemical form.

Solid-Phase Extraction (SPE): This technique has shown promise for the selective separation of anionic arsenic species, including thioarsenates, from complex sample matrices. researchgate.net Anion-exchange resins, such as AG2-X8, have been successfully used to retain arsenate, monothioarsenate, and trithioarsenate with high efficiency. researchgate.net A key advantage of SPE is the ability to separate anionic arsenic species from cationic interferents like iron, which can otherwise cause precipitation and alter speciation. researchgate.net However, the presence of excess free sulfide (B99878) can lead to the partial retention of uncharged arsenite, potentially complicating the analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can also be employed for the separation of arsenic species. However, the choice of solvent and pH is critical to prevent the degradation of thioarsenates. Acidic conditions, often used in traditional arsenic speciation, are unsuitable for thioarsenates as they can lead to their transformation and precipitation as arsenic sulfides. researchgate.netusgs.gov

Microwave-Assisted Extraction: The use of microwave energy can enhance extraction efficiency. A method using 1 M H3PO4 with 0.5 M ascorbic acid under microwave heating has been identified as an effective strategy for extracting the majority of arsenic from soils while minimizing the oxidation of arsenite to arsenate. nih.gov

Detailed research findings on the extraction of arsenic species from environmental samples are summarized in the table below:

| Extraction Method | Matrix | Target Analytes | Key Findings | Reference |

| Solid-Phase Extraction (Anion-Exchange Resin AG2-X8) | Synthetic Water, Natural Mineral Spring Water | Arsenate, Monothioarsenate, Trithioarsenate | High retention of anionic arsenic species (96.8-99.6%). Quantitative recovery (89-103%) with 0.5 M salicylate (B1505791) eluent. Successfully separated from cationic iron. researchgate.net | |

| 1 M H3PO4 + 0.5 M Ascorbic Acid (Microwave) | Contaminated Soils | Arsenite, Arsenate | Best strategy to extract the majority of As while minimizing the conversion of As(III) to As(V). nih.gov | |

| Ethanol (B145695)/Water Sonication | Plants (Pteris vittata, rice, tobacco) | Arsenite, Arsenate | Satisfactory extraction efficiency (~70-92%) without altering As species. Optimized with 25% ethanol and 0.5-2h sonication. nih.gov | |

| Mild Extractants (Water, CaCl2, (NH4)2SO4) | Soil | Plant-available Arsenic Species | No significant differences were observed between the different mild extraction procedures. Extractable arsenic was a small fraction (1.4-8.1%) of total arsenic. researchgate.net |

Biological Samples (Urine and Tissues):

The analysis of this compound in biological samples is challenged by the high concentration of proteins and salts.

Preservation: Due to the instability of thioarsenates, proper sample preservation is paramount. Flash-freezing is the preferred method for preserving arsenic species for several weeks. researchgate.netusgs.gov Acidification is unsuitable as it leads to the loss of dissolved arsenic through precipitation. researchgate.netusgs.gov

Extraction from Tissues: Enzymatic digestion using pepsin and pancreatin (B1164899) has been developed for the extraction of thioarsenates from rice grains, which can be analogous to tissue samples. acs.org It is important to note that commonly used nitric acid extraction can transform monothioarsenate to arsenite and dimethylated thioarsenates to dimethylarsinate, leading to inaccurate quantification of the original species. acs.org

Urine Sample Preparation: For urine samples, a simple dilution is often sufficient. A tenfold dilution with a mixture of deionized water and methanol (9/1, v/v) followed by filtration has been successfully used prior to HPLC-ICP-MS analysis. nih.gov For serum samples, protein precipitation using agents like trichloroacetic acid is a necessary step. nih.gov

The following table summarizes research findings on the preparation of biological samples for arsenic speciation analysis:

| Sample Type | Preparation Method | Target Analytes | Key Findings | Reference |

| Urine | 10-fold dilution with water/methanol (9/1, v/v) | Arsenic Species | Extraction efficiency was greater than 91%. nih.gov | |

| Serum | Protein precipitation with trichloroacetic acid | Arsenic Species | Recoveries from spiked samples were in the range of 94–139%. nih.gov | |

| Rice Grains (analogous to tissue) | Pepsin-pancreatin enzymatic extraction | Thioarsenates | Effective for extracting thioarsenates without transformation. Nitric acid extraction led to species transformation. acs.org | |

| Urine | Simple dilution with 20 mmol/L EDTA-2Na | Arsenic Species | Recoveries were between 91.1% and 111%. researchgate.net |

Matrix Effects

Matrix effects refer to the alteration of the analytical signal (suppression or enhancement) caused by co-eluting components from the sample matrix. These effects can significantly impact the accuracy and precision of quantitative analysis, particularly in sensitive techniques like ICP-MS.

Environmental Samples:

In soil and water samples, matrix effects can arise from high concentrations of salts, dissolved organic matter, and various inorganic ions.

Paddy Soil Pore Waters: The formation and proportion of thioarsenates in paddy soil pore waters are influenced by soil pH, the presence of zero-valent sulfur, and the concentration of dissolved iron. researchgate.net High concentrations of dissolved iron can limit arsenic thiolation. researchgate.net Sulfate (B86663) fertilization has been observed to increase the formation of thioarsenates. researchgate.netunito.it The proportion of total thioarsenates can range from 0.1% to 56% in different paddy soils. unito.it

Soils and Sediments: The complex and variable matrix of soils and sediments can lead to significant analytical challenges. The oxidation of arsenite to arsenate during extraction is a major concern, particularly in soils with a high content of manganese oxides. nih.gov The choice of an appropriate extraction method is critical to avoid molecular conversion of the target arsenic species. brooksapplied.com

Biological Samples:

The primary sources of matrix effects in biological samples are salts (e.g., chlorides in urine) and proteins.

Urine: High concentrations of chloride in urine can potentially interfere with the detection of arsenic at m/z 75 due to the formation of polyatomic ions like ⁴⁰Ar³⁵Cl⁺. However, modern ICP-MS instruments equipped with collision/reaction cells can effectively mitigate this interference. researchgate.net Studies have shown that with appropriate chromatographic separation, the chloride ion peak can be well-separated from the arsenic species peaks. nih.gov

General ICP-MS Matrix Effects: In ICP-MS, high concentrations of matrix elements can cause signal suppression. This effect is more pronounced for heavy matrix elements and light analytes. researchgate.net Dilution of the sample is a common strategy to minimize these effects. researchgate.net

The table below details observed matrix effects in the analysis of arsenic species:

| Matrix | Analytical Technique | Observed Matrix Effect | Mitigation Strategy | Reference |

| Paddy Soil Pore Water | HPLC-ICP-MS | Formation of thioarsenates influenced by soil pH, sulfur, and iron content. | Understanding soil geochemistry is crucial for accurate interpretation. | researchgate.netunito.it |

| Contaminated Soils | HPLC-ICP-MS | Oxidation of As(III) to As(V) during extraction, especially in Mn-rich soils. | Use of reducing agents (e.g., ascorbic acid) in the extraction solution. nih.gov | |

| Urine | HPLC-ICP-MS | Potential interference from high chloride concentrations (⁴⁰Ar³⁵Cl⁺). | Use of collision/reaction cell in ICP-MS; chromatographic separation. nih.govresearchgate.net | |

| General High Matrix Samples | ICP-MS | Signal suppression, especially for light analytes in the presence of heavy matrix elements. | Sample dilution. researchgate.net |

Mechanistic Investigations of Arsenothioic Acid Trisodium Salt S Interactions in Biological Systems

Molecular and Cellular Interaction Pathways

The interaction of arsenothioic acid trisodium (B8492382) salt with cellular components is dictated by the chemical properties of the thioarsenate moiety. As a trivalent arsenical, it exhibits a high affinity for sulfhydryl groups, which are abundant in biological systems in the form of cysteine residues in proteins and peptides like glutathione (B108866).

Binding Affinity and Stoichiometry with Biological Macromolecules (e.g., proteins, peptides)

The primary mechanism by which trivalent arsenicals, including by extension arsenothioic acid, interact with proteins is through covalent bond formation with the thiol groups of cysteine residues. nih.gov This interaction can lead to the formation of stable arsenic-sulfur bonds, potentially altering the protein's structure and function. The binding can occur with single cysteine residues or, with higher affinity, by chelation with vicinal (closely spaced) dithiol groups within a protein. nih.gov

Table 1: General Binding Characteristics of Trivalent Arsenicals with Proteins

| Macromolecule | Binding Site | Interaction Type | Potential Stoichiometry |

|---|---|---|---|

| General Proteins | Cysteine Residues | Covalent (As-S bond) | Variable (depends on accessible Cys residues) |

| Peptides (e.g., Glutathione) | Cysteine Thiol Group | Covalent (As-S bond) | Can form complexes like As(GS)3 |

Enzyme Active Site Interactions and Inhibition Kinetics (at a molecular level)

The binding of arsenothioic acid trisodium salt to enzyme active sites, particularly those containing critical cysteine residues, can lead to enzyme inhibition. Trivalent arsenicals are known inhibitors of numerous enzymes, with pyruvate dehydrogenase being a classic example of a highly sensitive enzyme due to its lipoic acid cofactor containing a dithiol group. scispace.com

The kinetics of enzyme inhibition by arsenicals can be complex and may follow different models, such as competitive, non-competitive, or mixed inhibition, depending on the enzyme and the binding site of the inhibitor. mdpi.comfiveable.meembrapa.bruobaghdad.edu.iq The inhibition constant (Ki) is a measure of the inhibitor's potency. While specific kinetic data for this compound is scarce, studies on other arsenicals provide insight into the potential mechanisms.

Table 2: Potential Enzyme Inhibition by this compound

| Enzyme Class | Example | Potential Inhibition Mechanism | Key Molecular Interaction |

|---|---|---|---|

| Oxidoreductases | Pyruvate Dehydrogenase | Competitive/Non-competitive | Binding to dithiol cofactors (e.g., lipoic acid) |

| Hydrolases | Papain | Non-competitive | Interaction with active site cysteine residues |

| Transferases | Glutathione S-transferase | Mixed | Binding to cysteine residues affecting substrate or cofactor binding |

Modulation of Cellular Redox Status and Oxidative Stress Responses (mechanistic pathways)

Arsenic compounds are well-documented inducers of oxidative stress. frontiersin.org The interaction of this compound with cellular thiols can disrupt the cellular redox balance, which is tightly regulated by the glutathione (GSH)/glutathione disulfide (GSSG) ratio. Depletion of the cellular GSH pool through binding to the arsenical can lead to an accumulation of reactive oxygen species (ROS).

This increase in ROS can trigger a cascade of cellular responses. Key signaling pathways, such as the Keap1-Nrf2 pathway, are activated in response to oxidative stress. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes and other protective proteins. The interaction of arsenicals with cysteine residues in Keap1 can lead to the stabilization and nuclear translocation of Nrf2, initiating the antioxidant response.

Mechanistically, the modulation of cellular redox status by arsenothioic acid can be summarized in the following steps:

Depletion of Cellular Thiols: Binding of the arsenical to glutathione and protein thiols.

Increased ROS Production: Disruption of mitochondrial electron transport and other cellular processes.

Activation of Stress Response Pathways: Induction of the Keap1-Nrf2 pathway and other stress-responsive kinases.

Upregulation of Antioxidant Defenses: Increased synthesis of antioxidant enzymes to counteract the oxidative stress.

Cellular Uptake, Intracellular Speciation, and Efflux Mechanisms

The entry of this compound into cells and its subsequent fate are critical determinants of its biological activity. The processes of uptake, intracellular transformation, and removal are mediated by various transport proteins and cellular pathways.

Membrane Transporter Identification and Characterization

While specific transporters for this compound have not been definitively identified, the transport of other arsenic species provides plausible models. Arsenite, a trivalent arsenical, is known to be taken up by aquaglyceroporins, a family of membrane channel proteins. epa.gov Given the structural similarities, it is possible that arsenothioic acid could utilize similar entry pathways.

Efflux of arsenicals from the cell is an important detoxification mechanism. The ArsAB pump is a well-characterized ATP-dependent efflux system in prokaryotes that expels arsenite. nih.gov In eukaryotes, members of the ATP-binding cassette (ABC) transporter family are involved in the efflux of arsenic-glutathione conjugates. It is conceivable that arsenothioic acid, possibly after conjugation with glutathione, could be a substrate for such efflux pumps.

Table 3: Putative Membrane Transporters for this compound

| Transport Type | Transporter Family | Potential Substrate | Driving Force |

|---|---|---|---|

| Uptake | Aquaglyceroporins (AQPs) | Arsenothioic acid | Concentration Gradient |

| Efflux | ATP-binding cassette (ABC) transporters | Arsenothioic acid-glutathione conjugate | ATP Hydrolysis |

Subcellular Distribution and Compartmentation Studies

Once inside the cell, arsenicals can distribute among various subcellular compartments. Studies with other arsenic compounds have shown accumulation in the cytoplasm, mitochondria, and nucleus. The specific distribution of this compound would depend on its chemical properties and its interactions with intracellular components.

The high reactivity of trivalent arsenicals with proteins suggests that a significant portion would be protein-bound in the cytoplasm. Sequestration in vacuoles (in plant and yeast cells) or lysosomes (in mammalian cells) is another potential fate, often following conjugation with glutathione. The distribution of arsenic within the cell is a dynamic process, influenced by the rates of uptake, efflux, and intracellular binding and transformation. Due to the lack of specific studies on this compound, its precise subcellular localization remains to be determined.

Efflux Pump Systems and Resistance Mechanisms

The primary mechanism of resistance to arsenic compounds in many biological systems involves the active extrusion of the toxicant from the cell via efflux pumps. These transport proteins are often encoded by operons, with the ars operon being the most extensively studied system for arsenic resistance in bacteria. While much of the research has focused on arsenite and arsenate, the principles of efflux-mediated resistance are relevant to understanding the cellular handling of this compound and other thioarsenates.

The core of the bacterial arsenic resistance system is the ars operon, which typically includes genes encoding regulatory proteins and the structural components of the efflux pump. The ArsB protein is a membrane-spanning permease that forms the channel through which arsenite is expelled from the cytoplasm. In many bacteria, the efficiency of this efflux is significantly enhanced by the ArsA protein, an ATPase that couples ATP hydrolysis to the transport process, providing the energy for active extrusion.

Resistance to arsenate, the pentavalent form of arsenic, is conferred by the ArsC protein, an arsenate reductase. This enzyme reduces arsenate to arsenite, which is the substrate for the ArsB/ArsA efflux pump. This detoxification pathway highlights the central role of the efflux system in handling different arsenic species. While direct studies on the transport of this compound by these pumps are limited, it is plausible that thioarsenated forms of arsenic, if present intracellularly, could be substrates for these or similar efflux systems. The structural similarity of the arsenothioate moiety to arsenite and arsenate suggests a potential for recognition by these transport proteins.

The regulation of the ars operon is tightly controlled by the ArsR and ArsD proteins. ArsR is a repressor protein that binds to the operator region of the operon in the absence of arsenic, preventing transcription. When arsenite enters the cell, it binds to ArsR, causing a conformational change that leads to its dissociation from the DNA and subsequent transcription of the ars genes. ArsD is a secondary regulator that fine-tunes the expression of the operon.

The table below summarizes the key components of a typical bacterial ars operon involved in arsenic efflux.

| Gene | Protein Product | Function |

| arsR | ArsR | Repressor protein, senses intracellular arsenite. |

| arsD | ArsD | Secondary regulatory protein. |

| arsA | ArsA | ATPase, provides energy for arsenite efflux. |

| arsB | ArsB | Membrane permease, forms the efflux channel. |

| arsC | ArsC | Arsenate reductase, converts arsenate to arsenite. |

The widespread presence of ars operons across diverse bacterial species underscores the evolutionary importance of arsenic detoxification. The specificity of these pumps for different arsenic compounds is an area of ongoing research. Understanding how thioarsenates like this compound interact with these efflux systems is crucial for a complete picture of arsenic biogeochemistry and the mechanisms of microbial resistance.

Biotransformation and Metabolism of this compound

The biotransformation of arsenic compounds is a complex process involving a variety of enzymatic and microbial pathways. These transformations play a critical role in the detoxification, and sometimes activation, of arsenic species. While the metabolism of inorganic arsenite and arsenate has been extensively studied, research into the biotransformation of thioarsenates, including this compound, is an emerging field.

Enzymatic Cleavage and Derivatization Pathways

The enzymatic processing of this compound and other inorganic thioarsenates in biological systems is not yet fully elucidated. However, based on the known metabolism of other arsenic compounds, it is likely that these pathways involve reduction, oxidation, and methylation reactions.

Enzymes such as arsenate reductases, which are crucial for the conversion of arsenate to arsenite, may also play a role in the metabolism of thioarsenates. The presence of the sulfur atom in the arsenothioate molecule could influence its recognition and processing by these enzymes. It is hypothesized that enzymatic cleavage of the arsenic-sulfur bond could occur, potentially leading to the formation of arsenite and a sulfur-containing byproduct.

Derivatization of arsenothioic acid could also occur through conjugation with endogenous thiols, such as glutathione (GSH). Glutathione S-transferases (GSTs) are a family of enzymes known to catalyze the conjugation of GSH to a wide variety of substrates for detoxification purposes. The formation of arsenic-glutathione complexes is a known step in the metabolism of arsenite, and similar conjugation reactions could be possible for arsenothioic acid.

Microbial Metabolism of Thioarsenates and Biosynthesis of Related Species

Microorganisms play a significant role in the biogeochemical cycling of arsenic, including the metabolism and biosynthesis of thioarsenates. In sulfidic environments, where hydrogen sulfide (B99878) is present, microorganisms can facilitate the formation of thioarsenates from inorganic arsenite and arsenate. Sulfate-reducing bacteria, for example, can produce hydrogen sulfide, which can then abiotically react with arsenic oxyanions to form thioarsenates.

Furthermore, some microorganisms are capable of directly metabolizing thioarsenates. For instance, certain bacteria can utilize thioarsenates as electron donors or acceptors in their respiratory processes. This microbial activity can lead to the transformation of one thioarsenate species to another or the conversion of thioarsenates back to arsenite or arsenate. The table below provides examples of microbial transformations of thioarsenates.

| Microbial Process | Transformation |

| Thioarsenate formation | Arsenate/Arsenite + Sulfide → Thioarsenates |

| Thioarsenate reduction | Thioarsenate → Arsenite + Sulfur species |

| Thioarsenate oxidation | Thioarsenate → Arsenate + Sulfur species |

The gut microbiome has also been implicated in the metabolism of arsenic compounds, including the potential for thioarsenate transformations. The anaerobic conditions of the gut and the presence of sulfate-reducing bacteria create an environment where the formation and metabolism of thioarsenates are plausible.

Formation of Methylated and Thiomethylated Arsenicals

A key pathway in the biotransformation of inorganic arsenic is methylation, which is catalyzed by the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT). This process involves the sequential addition of methyl groups to arsenite, leading to the formation of monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine oxide (TMAO).

While the direct methylation of this compound has not been extensively studied, it is known that methylated oxoarsenicals can be converted to methylated thioarsenicals. This process, known as thiolation, involves the substitution of an oxygen atom with a sulfur atom in the methylated arsenic compound. For example, dimethylarsinic acid (DMAV) can be transformed into dimethylmonothioarsinic acid (DMMTAV). This transformation can be mediated by the presence of hydrogen sulfide, which can be produced by microorganisms.

The formation of these thiomethylated arsenicals is significant as they have been shown to have different toxicological properties compared to their oxygenated counterparts. The interplay between methylation and thiolation pathways is a complex area of arsenic metabolism. The initial biotransformation of this compound could potentially lead to substrates that enter these methylation and subsequent thiolation pathways.

Environmental Biogeochemistry and Fate of Arsenothioic Acid Trisodium Salt

Occurrence and Distribution in Natural Environments

Arsenothioates, the class of compounds including Arsenothioic acid trisodium (B8492382) salt, are generally formed and remain stable under reducing (anoxic) and sulfidic conditions, where both arsenic and dissolved sulfide (B99878) are present. Their occurrence in the environment is therefore restricted to specific geochemical niches.

Aquatic Systems: Rivers, Lakes, Groundwater, Seawater

The presence of arsenothioates in aquatic systems is confined to environments with low oxygen and high sulfide concentrations. Such conditions can be found in:

Stratified Lakes: The anoxic bottom layers (hypolimnion) of some lakes can accumulate sulfide, providing an ideal environment for the formation of thioarsenates.

Anoxic Groundwater: Aquifers affected by sulfate (B86663) reduction, often due to microbial activity and the presence of organic matter, can contain dissolved sulfide that reacts with arsenic to form thioarsenates.

Sulfidic Seawater: Certain marine environments, such as anoxic basins or oxygen minimum zones, may support the formation of these compounds.

In typical oxygenated surface waters of rivers and lakes, Arsenothioic acid trisodium salt is unlikely to persist due to rapid oxidation.

Terrestrial Systems: Soils, Sediments, Mine Tailings

Terrestrial systems provide more common environments for the formation and persistence of arsenothioates.

Soils and Sediments: Waterlogged soils, wetlands, and benthic sediments are often anoxic and can be sulfidic, creating conditions favorable for the formation of this compound.

Mine Tailings: Tailings from the mining of sulfide mineral ores are significant potential sources. mdpi.com These environments are rich in both arsenic and sulfide minerals. mdpi.com During the operational phase, tailings impoundments are often water-saturated, leading to reducing conditions that can facilitate the dissolution of arsenic and the formation of thioarsenates. mdpi.com

Table 1: Potential Environments for Arsenothioate Formation

| Environment Type | System | Geochemical Conditions |

| Aquatic | Anoxic Groundwater | Low oxygen, high dissolved sulfide |

| Stratified Lake Bottoms | Anoxia, sulfide accumulation | |

| Oxygen Minimum Zones | Low oxygen, potential for sulfidic conditions | |

| Terrestrial | Waterlogged Soils / Wetlands | Anoxia, microbial sulfate reduction |

| Benthic Sediments | Anoxia, high sulfide from decomposition | |

| Sulfidic Mine Tailings | Reducing, high concentration of sulfide minerals |

Atmospheric Deposition and Transport

Information regarding the atmospheric transport and deposition of this compound is not available in the provided search results. As a salt, it is non-volatile, and its transport would likely be associated with wind-blown dust from contaminated soils or mine tailings.

Geochemical Transformation Pathways

The environmental fate of this compound is primarily governed by redox conditions and its interaction with mineral surfaces.

Redox-Driven Transformations: Oxidation and Reduction of this compound

Redox (oxidation-reduction) reactions are critical to the transformation of arsenothioates. The sulfur atom in the thioarsenate molecule is in a reduced state and is highly susceptible to oxidation.

Oxidation: In the presence of oxygen or other oxidizing agents, this compound is unstable. It will be oxidized, transforming the arsenic and sulfur components. The substance that loses electrons is oxidized, while the substance that gains them is reduced. youtube.comyoutube.com The sulfur component (-S) would be oxidized to sulfate (SO₄²⁻), and the arsenic component would likely be oxidized to arsenate (AsO₄³⁻), the most stable form of arsenic in oxic surface environments. This process makes the compound transient in any environment that is not strongly reducing. The substance that causes oxidation is known as the oxidizing agent. youtube.comyoutube.com

Reduction: Under sustained and strongly reducing conditions, arsenate can be reduced to arsenite. epa.gov While specific reduction pathways for arsenothioates are not detailed, it is expected that they would remain stable primarily in environments where arsenite or other reduced arsenic species persist.

Adsorption and Desorption Dynamics on Mineral Surfaces (e.g., iron oxides, clays)

The mobility of this compound in soils and sediments is controlled by its adsorption to and desorption from mineral surfaces. As an arsenic-containing anion, its behavior is expected to be analogous to that of the more commonly studied arsenate and arsenite.

Iron Oxides: Minerals such as goethite (α-FeOOH) and hematite (α-Fe₂O₃) are ubiquitous in the environment and have a very high affinity for arsenic species. pjoes.com Iron oxides have positively charged surfaces over a wide pH range, which promotes the adsorption of anions like arsenate and, presumably, arsenothioate. pjoes.com The primary mechanism is believed to be the formation of strong inner-sphere complexes, where the arsenical group bonds directly to the iron atoms on the mineral surface. udel.edu The adsorption of arsenate on goethite is a well-documented process that significantly reduces arsenic mobility in soils. udel.eduscispace.com

The dynamics of adsorption are influenced by pH, the presence of competing anions (such as phosphate), and the specific type of mineral present. pjoes.comusda.gov

Table 2: Adsorption Characteristics of Arsenic Species on Common Minerals (as an analogue for Arsenothioate)

| Mineral | Common Type(s) | Adsorption Mechanism | Influencing Factors | Reference |

| Iron Oxides | Goethite, Hematite, Ferrihydrite | Inner-sphere surface complexation | pH, competing anions (phosphate), surface area | pjoes.comudel.edu |

| Clay Minerals | Kaolinite, Montmorillonite, Illite | Surface adsorption | pH, mineral type, presence of iron oxides | researchgate.netusda.gov |

Precipitation and Dissolution Equilibria with Sulfide Minerals

The formation and dissolution of arsenic-bearing sulfide minerals are critical processes governing the concentration of arsenothioic acid and its salts in the environment. Under reducing conditions and at circumneutral to alkaline pH, the weathering and dissolution of these minerals, such as orpiment and arsenopyrite (B74077), are expected to be a significant source of thioarsenic species. researchgate.net The presence of dissolved sulfide can lead to the removal of arsenic from solution through the precipitation of arsenic sulfide minerals. researchgate.net However, dissolved sulfide can also react with arsenic oxyanions to form more mobile thioarsenates. researchgate.net

Studies have shown that during the dissolution of arsenopyrite under alkaline conditions, the released arsenite and sulfide can recombine in the aqueous phase to form thioarsenic species, complicating the fate of both arsenic and sulfur. researchgate.net The presence of certain minerals can influence these equilibria. For instance, in sulfidic solutions, thioarsenites have been identified as the dominant arsenic species at sulfide concentrations greater than 10⁻⁴.³ M at a neutral pH. nih.gov The conversion from neutral arsenite to anionic thioarsenite species can, in turn, regulate the transport and fate of arsenic by influencing sorption and mineral precipitation reactions. nih.gov

The table below summarizes the influence of key environmental factors on the precipitation and dissolution of thioarsenates with sulfide minerals.

| Factor | Effect on Precipitation | Effect on Dissolution | Reference |

| pH | Generally favored under neutral to alkaline conditions. | Enhanced under acidic conditions. | researchgate.netusgs.gov |

| Redox Potential | Favored under reducing (anoxic) conditions. | Favored under oxidizing conditions. | researchgate.netresearchgate.net |

| Sulfide Concentration | High concentrations promote precipitation of arsenic sulfides. | Low concentrations can lead to the formation of soluble thioarsenates. | researchgate.netnih.gov |

| Presence of Iron | Can lead to the formation of iron sulfides, which can incorporate or adsorb arsenic. | Reductive dissolution of iron minerals can release arsenic. | researchgate.netnih.gov |

Ligand Exchange Reactions in Natural Waters

Ligand exchange reactions play a crucial role in the transformation and speciation of arsenothioic acid in natural waters. These reactions involve the substitution of ligands, such as hydroxyl ions (OH⁻), for sulfide ions (S²⁻) in the coordination sphere of the arsenic atom. The stability of thioarsenates is highly sensitive to oxygen and pH, which control the relative concentrations of sulfide and hydroxide ions in solution. researchgate.netacs.org

In aquatic systems, a stepwise ligand exchange from trithioarsenate to di- and monothioarsenate, and ultimately to arsenate, can occur. usgs.govacs.org This process is influenced by the surrounding chemical environment. For example, dilution of solutions containing thioarsenites can lead to the production of arsenite through ligand exchange as the total dissolved sulfide concentration decreases. nih.gov The kinetics of these exchange reactions are critical in determining the persistence of different thioarsenate species. It has been observed that thioarsenites can undergo rapid ligand exchange, while thioarsenates exhibit slower exchange rates. acs.org

The following table outlines the key ligand exchange reactions involving thioarsenates in natural waters.

| Reactant Species | Product Species | Environmental Conditions Favoring Reaction | Reference |

| Trithioarsenate (AsO S₃³⁻) | Dithioarsenate (AsO₂S₂³⁻) + Sulfide (S²⁻) | Increasing oxidation potential, decreasing sulfide concentration. | usgs.govacs.org |

| Dithioarsenate (AsO₂S₂³⁻) | Monothioarsenate (AsO₃S³⁻) + Sulfide (S²⁻) | Further increase in oxidation potential. | usgs.govacs.org |

| Monothioarsenate (AsO₃S³⁻) | Arsenate (AsO₄³⁻) + Sulfide (S²⁻) | Oxidizing conditions. | usgs.govacs.org |

| Thioarsenite | Arsenite | Dilution, leading to decreased total sulfide concentration. | nih.gov |

Biotic Transformation and Cycling

Microbial-Mediated Redox Processes of Arsenic and Sulfur

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic and sulfur, directly influencing the formation and transformation of arsenothioic acid and its salts. In anoxic environments, sulfate-reducing bacteria can produce sulfide, which then reacts with arsenic species to form thioarsenates. nih.gov Some microorganisms can directly mediate the redox transformation of arsenic, which is coupled to the sulfur cycle.

For instance, certain sulfate-reducing bacteria have been shown to couple the oxidation of arsenite to the reduction of sulfate, resulting in the formation of thioarsenates as the primary arsenic product. nih.govfrontiersin.org This microbial activity can explain the prevalence of thioarsenates in sulfidic environments like hot springs and some groundwaters. nih.govfrontiersin.org Organic matter serves as a crucial electron donor for these microbial processes, promoting conditions conducive to thioarsenate formation. nih.gov The interplay between microbial iron reduction, sulfate reduction, and arsenic transformation creates complex redox dynamics that regulate the enrichment of thioarsenates in groundwater systems. researchgate.netnih.gov

Plant Uptake and Translocation of Thioarsenates

Recent research has demonstrated that plants, particularly rice (Oryza sativa), can take up and translocate thioarsenates from the soil. nih.govacs.orgacs.org Thioarsenates, which form under sulfur-reducing conditions in paddy soil pore waters, can be absorbed by rice roots and transported to the shoots. nih.govacs.org Studies have shown that monothioarsenate (MTA) can be detected in the xylem sap and root exudates of rice plants. nih.govacs.org

The uptake of MTA appears to be influenced by phosphate (B84403) availability, suggesting that it may be taken up through phosphate transporters, similar to arsenate. nih.govacs.org While the total arsenic uptake might be lower when plants are exposed to MTA compared to arsenate, the root-to-shoot translocation can be higher, leading to comparable arsenic concentrations in the shoots. nih.govacs.org Once inside the plant, thioarsenates can be transformed, with evidence showing the reduction of MTA to arsenite in rice roots and shoots. nih.govacs.org Furthermore, methylated thioarsenates such as monomethylmonothioarsenate (MMMTA) and dimethylmonothioarsenate (DMMTA) have also been shown to be taken up by rice roots and detected in the xylem. acs.orgresearchgate.net

The table below presents a summary of research findings on the uptake and translocation of different thioarsenate species in rice plants.

| Thioarsenate Species | Key Findings on Uptake and Translocation | Reference |

| Monothioarsenate (MTA) | Taken up by roots and translocated to shoots. Detected in xylem sap and root exudates. Uptake may occur via phosphate transporters. Can be reduced to arsenite within the plant. | nih.govacs.org |

| Monomethylmonothioarsenate (MMMTA) | Taken up by rice roots and detected in the xylem. Subject to abiotic oxidation and dethiolation to monomethylarsenate (MMAV) outside the plant. | acs.orgresearchgate.net |

| Dimethylmonothioarsenate (DMMTA) | Taken up by rice roots and detected in the xylem. Higher root-to-shoot translocation compared to MMMTA. | acs.orgresearchgate.net |

Role in Aquatic Food Webs and Biogeochemical Cycles

Thioarsenates are an important component of the arsenic biogeochemical cycle, particularly in sulfidic environments. nih.gov Their formation and transformation influence the mobility and bioavailability of arsenic. In aquatic ecosystems, the base of the food web, such as periphyton, can bioconcentrate arsenic, making it available to primary consumers. nih.gov While studies have focused on arsenate, the presence of thioarsenates in these systems adds another layer of complexity to arsenic's trophic transfer. The transformation of arsenic into various organic and inorganic species by marine organisms is a key part of its global cycle. nih.govlidsen.com

The biogeochemical cycling of arsenic is interconnected with other major elemental cycles, including those of sulfur, phosphorus, and iron. lidsen.com In marine environments, these cycles involve the movement and transformation of chemical substances through biological and geological processes. wikipedia.org The formation of thioarsenates represents a direct link between the arsenic and sulfur cycles. Microbial activities are central to these cycles, driving the biotransformation of arsenic and influencing its speciation and distribution in aquatic systems. nih.govlidsen.com

Modeling of Environmental Fate and Transport

Mathematical models are essential tools for understanding and predicting the environmental fate and transport of arsenothioic acid and its salts. These models integrate various physical, chemical, and biological processes to simulate the movement and transformation of contaminants in different environmental compartments. epa.gov For arsenic, fate and transport models can help to assess its distribution in groundwater, surface water, and soil, as well as its potential to enter the food chain. researchgate.netresearchgate.net

Modeling the fate of thioarsenates requires consideration of several key processes, including:

Advection and Dispersion: The movement of thioarsenates with the flow of water and their spreading due to physical mixing. epa.gov

Sorption and Desorption: The partitioning of thioarsenates between the aqueous phase and solid phases such as minerals and organic matter. researchgate.net

Chemical Reactions: Ligand exchange, precipitation/dissolution, and redox transformations. acs.orgacs.orgnih.gov

Biotic Transformations: Microbial-mediated redox processes and plant uptake. nih.govfrontiersin.orgnih.gov

The development of predictive models for thioarsenate fate and transport is an active area of research. These models are crucial for risk assessment and for designing effective remediation strategies for arsenic-contaminated sites. acs.orgresearchgate.netresearchgate.net

Reactive Transport Models for Aqueous and Porous Media

Reactive transport models (RTMs) are essential computational tools for predicting the migration and transformation of contaminants in the subsurface. For arsenothioic acid and other thioarsenates, RTMs must integrate complex geochemical and biological reactions with physical transport processes such as advection and dispersion.

The development of a robust RTM for thioarsenates in aqueous and porous media hinges on a quantitative understanding of several key processes. These models simulate the movement of dissolved species through groundwater while simultaneously accounting for the chemical reactions that alter their concentration and form. researchgate.net Key considerations for modeling the reactive transport of thioarsenates include:

Adsorption and Desorption: The interaction of anionic thioarsenate species with mineral surfaces, particularly iron oxides and sulfides, is a critical process governing their retardation in porous media. researchgate.netmdpi.com The extent of sorption is influenced by pH, the mineralogy of the aquifer material, and the presence of competing anions.

Precipitation and Dissolution: Under conditions of high sulfide and arsenic concentrations, the precipitation of arsenic sulfide minerals (e.g., orpiment, realgar) can act as a sink for arsenic. nih.govacs.org Conversely, the dissolution of these minerals can release arsenic, including thioarsenates, into the groundwater. acs.org

Redox Transformations: The stability of thioarsenates is highly dependent on the redox state of the environment. In the presence of oxygen or other oxidizing agents, thioarsenates can be oxidized back to arsenate. usgs.govacs.org Conversely, under strongly reducing conditions, further reduction to arsenite or precipitation as arsenic sulfides can occur.

Microbial Influences: The activity of sulfate-reducing bacteria can lead to the production of sulfide, a necessary precursor for the formation of thioarsenates. Other microbial processes can also influence the local redox conditions and pH, thereby indirectly affecting thioarsenate stability and transport. copernicus.org

Process-based reactive transport simulations are used to interpret the geochemical processes controlling the fate of arsenic species. acs.org For instance, models like PHREEQC can be employed to simulate the one-dimensional transport and speciation of arsenic, including thioarsenates, in environments like basaltic aquifers. landsbokasafn.is These models incorporate thermodynamic data and kinetic rate laws to predict the evolution of the system over time and space.

Below is a conceptual data table illustrating the key parameters required for a reactive transport model of thioarsenates.

| Parameter Category | Specific Parameter | Typical Range of Values | Influence on Thioarsenate Transport |

| Hydrogeological Parameters | Hydraulic Conductivity | 10⁻⁶ - 10⁻² m/s | Controls the rate of groundwater flow and advective transport. |

| Porosity | 0.1 - 0.4 | Determines the volume of water in the porous medium. | |

| Dispersivity | 0.1 - 10 m | Represents the spreading of the solute plume due to mechanical mixing. | |

| Geochemical Parameters | pH | 6 - 9 | Affects mineral surface charge and arsenic speciation. |

| Redox Potential (Eh) | -200 to +200 mV | Governs the stability of different arsenic and sulfur species. | |

| Sulfide Concentration | 10⁻⁶ - 10⁻³ M | A key reactant in the formation of thioarsenates. rsc.orgnih.gov | |

| Iron Oxide Content | 0.1 - 5% by weight | Provides sorption sites for arsenic species. | |

| Reaction Kinetics | Thioarsenate Formation Rate | Varies with pH and sulfide | Determines how quickly thioarsenates form from arsenite/arsenate. |

| Thioarsenate Oxidation Rate | Varies with oxidant | Controls the persistence of thioarsenates in oxic zones. | |

| Sorption/Desorption Rate | Varies with mineralogy | Influences the retardation of thioarsenate transport. |

Speciation Modeling under Varying Environmental Conditions

The speciation of arsenic in sulfidic waters is complex, with a variety of thioarsenate and thioarsenite species potentially coexisting. nih.govrsc.orgnih.gov Speciation modeling, based on thermodynamic equilibrium calculations, is a powerful tool for predicting the dominant arsenic species under different environmental conditions.

The formation and stability of specific thioarsenate species are primarily controlled by pH and the total sulfide concentration. rsc.orgnih.gov In general, as the sulfide concentration increases, there is a progressive substitution of oxygen by sulfur in the arsenate molecule, leading to the formation of monothioarsenate, dithioarsenate, trithioarsenate, and tetrathioarsenate. usgs.gov

Key findings from speciation studies indicate that:

Thioarsenites can dominate arsenic speciation at sulfide concentrations greater than 10⁻⁴.³ M at neutral pH. rsc.orgnih.gov

The conversion from neutral arsenite (As(OH)₃) to anionic thioarsenite species can regulate the transport and fate of arsenic by influencing sorption and precipitation reactions. rsc.org